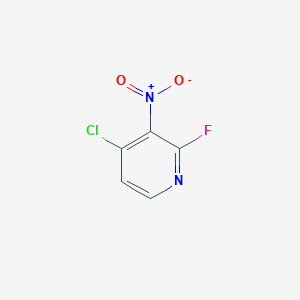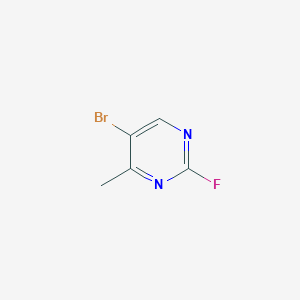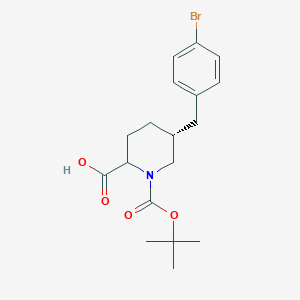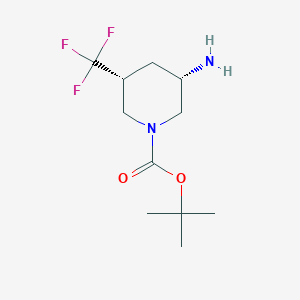
(3-Fluoro-5-methylpyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9FN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a fluorine atom at the third position, a methyl group at the fifth position, and a methanamine group at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylpyridin-2-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-5-methylpyridine.
Nucleophilic Substitution: The 3-fluoro-5-methylpyridine undergoes a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-5-methylpyridin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Lithium aluminum hydride; solventether; temperaturereflux.
Substitution: Thiols or amines; solventDMF or THF; temperature80-120°C.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-methylpyridin-2-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Fluoro-4-methylpyridin-2-YL)methanamine
- (5-Fluoro-3-methylpyridin-2-YL)methanamine
- (5-methylpyridin-2-YL)methanamine
Uniqueness
(3-Fluoro-5-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C7H9FN2 |
|---|---|
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
(3-fluoro-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3 |
InChI-Schlüssel |
MQZSUIHPUQSBFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15059220.png)
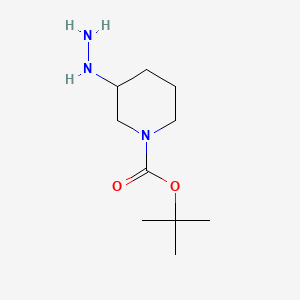

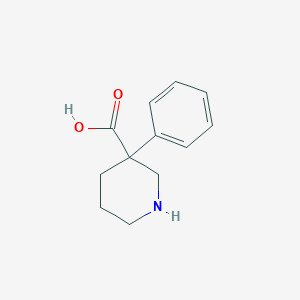
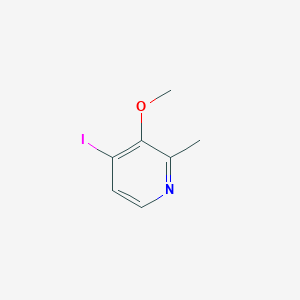
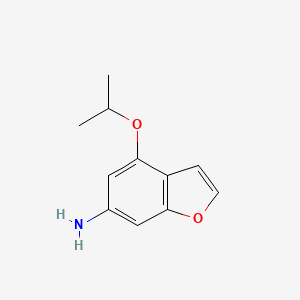
![2-(3,5-Dichlorophenyl)-6-methylbenzo[d]thiazole](/img/structure/B15059250.png)
![2,4-Dichloro-8-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15059252.png)
